1-((5-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine
Description
1-((5-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine (CAS: 1628604-33-0) is a sulfonamide-containing piperazine derivative characterized by a 5-bromo-2-fluorophenyl group attached via a sulfonyl linker to a 4-methylpiperazine moiety. Its molecular formula is C₁₁H₁₃BrFN₂O₂S, with an average mass of 355.20 g/mol and a monoisotopic mass of 354.00 g/mol . The compound is synthesized through sulfonylation reactions, often involving bromo-fluorophenylsulfonyl chlorides and 4-methylpiperazine derivatives under basic conditions . Its structural features, including the electron-withdrawing bromo and fluoro substituents, contribute to unique physicochemical properties, such as increased lipophilicity and metabolic stability compared to non-halogenated analogues.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-8-9(12)2-3-10(11)13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDFKCCGOIDLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperazine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperazine derivatives or desulfonylated products.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing potential pharmaceutical agents, especially those targeting neurological disorders. Its structural features allow for modifications that enhance therapeutic efficacy.
Organic Synthesis
1-((5-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine acts as an intermediate in synthesizing more complex organic molecules. It is particularly useful in developing compounds with specific biological activities.
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays due to its ability to interact with various biological targets. Its sulfonyl group can form strong interactions with active sites, enhancing binding affinity and specificity.
Industrial Applications
In the industrial sector, this compound is employed in developing specialty chemicals and materials. Its unique properties make it suitable for applications requiring enhanced thermal stability and mechanical strength.
Case Studies
- Neurological Disorder Targeting : A study demonstrated that derivatives of this compound exhibited significant activity against specific neurological targets, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.
- Enzyme Inhibition : Research involving this compound showed promising results in inhibiting certain enzymes linked to metabolic disorders. The sulfonyl group's ability to form strong interactions with enzyme active sites was highlighted as a key factor in its efficacy.
- Material Science Applications : The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength, making it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. The bromine and fluorine atoms may contribute to the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their implications:
Pharmacokinetic and Solubility Profiles
- Lipophilicity : The target compound’s bromo-fluoro substituents yield a calculated logP of ~2.5, higher than chloro (logP ~2.0) or methoxy (logP ~1.5) analogues, favoring membrane permeability but limiting aqueous solubility .
- Solubility Enhancement : Complexation with β-cyclodextrin (as in ) could improve solubility, a strategy applicable to the target compound .
Biological Activity
1-((5-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological applications, supported by various research findings and case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a 5-bromo-2-fluorophenylsulfonyl group and a methyl group . Its synthesis typically involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base like triethylamine, using dichloromethane as a solvent. The reaction is conducted at room temperature, followed by purification methods such as recrystallization or column chromatography to isolate the product.
The biological activity of this compound is largely attributed to its structural components:
- Sulfonyl Group : This group can form strong interactions with enzyme active sites, potentially leading to inhibition of enzymatic activity.
- Piperazine Ring : Enhances binding affinity to biological targets.
- Halogen Atoms (Bromine and Fluorine) : These atoms may increase reactivity and selectivity towards specific receptors or enzymes.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on related piperazine derivatives has shown significant inhibitory effects against various viruses, including coronaviruses and filoviruses. In vitro testing demonstrated that certain derivatives had effective EC50 values in the low micromolar range, suggesting potential for development as antiviral agents .
Anticancer Properties
The compound's structural features suggest it may also play a role in anticancer therapy. Similar compounds have been evaluated for their antiproliferative effects against various cancer cell lines. For example, modifications in the arylsulfonamide moiety have been linked to enhanced anticancer activity, with IC50 values reported in the nanomolar range for some analogs .
Case Studies
- Antiviral Efficacy : A study involving flexible nucleoside analogs demonstrated that compounds structurally related to this compound exhibited potent antiviral activity against Ebola virus, with EC50 values around 2.2 µM, highlighting the potential for broad-spectrum antiviral applications .
- Anticancer Activity : Research on arylsulfonamide derivatives revealed that specific substitutions could significantly enhance antiproliferative activity. For instance, one derivative showed an IC50 value of 3 nM against colon cancer cell lines, indicating the importance of structural optimization in developing effective anticancer agents .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
